molecular formula C21H21Cl2N3O2S2 B2824075 [(Z)-2-(benzenesulfonyl)-2-(2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)ethenyl]dimethylamine CAS No. 344275-94-1

[(Z)-2-(benzenesulfonyl)-2-(2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)ethenyl]dimethylamine

Cat. No.: B2824075
CAS No.: 344275-94-1
M. Wt: 482.44
InChI Key: XUYCSWUVZOJQOU-MOSHPQCFSA-N
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Description

[(Z)-2-(benzenesulfonyl)-2-(2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)ethenyl]dimethylamine is a useful research compound. Its molecular formula is C21H21Cl2N3O2S2 and its molecular weight is 482.44. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-2-[2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazol-4-yl]-N,N-dimethylethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2S2/c1-25(2)13-20(30(27,28)15-8-5-4-6-9-15)19-12-24-21(26(19)3)29-14-16-17(22)10-7-11-18(16)23/h4-13H,14H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYCSWUVZOJQOU-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=C(C=CC=C2Cl)Cl)C(=CN(C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CN=C1SCC2=C(C=CC=C2Cl)Cl)/C(=C/N(C)C)/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(Z)-2-(benzenesulfonyl)-2-(2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)ethenyl]dimethylamine, also known by its CAS number 344275-94-1, is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, focusing on its antitumor and antimicrobial activities, alongside relevant case studies and research findings.

  • Molecular Formula: C21H21Cl2N3O2S2
  • Molecular Weight: 482.45 g/mol
  • Structure: The compound features an imidazole ring, a sulfonyl group, and a dichlorophenyl moiety, which are critical for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to [(Z)-2-(benzenesulfonyl)-2-(2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)ethenyl]dimethylamine exhibit significant antitumor properties. For example:

  • Cell Proliferation Inhibition: Compounds with structural similarities have shown high potential in inhibiting cell proliferation across various cancer cell lines. For instance, one study reported that certain benzimidazole derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting a promising therapeutic index for further development .
  • Mechanism of Action: The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, which is critical for cancer cell survival and proliferation. Compounds that interact with the minor groove of DNA have been shown to disrupt essential cellular processes .

Antimicrobial Activity

In addition to antitumor effects, the compound's derivatives have demonstrated notable antimicrobial properties:

  • Broad-Spectrum Activity: Research indicates that several related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain imidazole derivatives were effective against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .
  • Synergistic Effects: Some studies suggest that combining these compounds with existing antibiotics can enhance their efficacy, potentially overcoming resistance mechanisms seen in pathogenic bacteria .

Case Studies

  • Study on Antitumor Efficacy:
    • A recent study evaluated the antitumor efficacy of various imidazole derivatives in vitro. The results showed that compounds similar to [(Z)-2-(benzenesulfonyl)-2-(2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)ethenyl]dimethylamine exhibited IC50 values ranging from 5 to 20 µM across different cancer cell lines (e.g., HCC827 and NCI-H358) in 2D culture assays .
  • Antimicrobial Testing:
    • Another study assessed the antimicrobial activity of several related compounds against clinical isolates of bacteria. The findings revealed minimum inhibitory concentrations (MICs) as low as 8 µg/mL for some derivatives against resistant strains of E. coli, indicating their potential utility in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for [(Z)-2-(benzenesulfonyl)-2-(2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)ethenyl]dimethylamine, and how can reaction yields be improved?

  • Methodology :

  • Use solvent-free reductive amination with aldehydes to synthesize intermediates, as demonstrated in sulfanyl-acetohydrazide derivatives .
  • Employ reflux in absolute alcohol (4 hours) with hydrazine hydrate (1.2 eq) to form hydrazide intermediates, monitored via TLC (Chloroform:Methanol, 7:3 ratio) .
  • Optimize stoichiometric ratios (e.g., 1.2 eq of hydrazine hydrate) and isolate products via ice-water precipitation to improve purity .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural conformation?

  • Methodology :

  • TLC : Monitor reaction progress using Chloroform:Methanol (7:3) to confirm intermediate formation .
  • Elemental Analysis (CHNS) : Validate elemental composition (e.g., using a Vario MICRO CHNS analyzer) to confirm synthetic success .
  • HPLC : Resolve complex mixtures and assess purity, especially for sulfonyl and imidazole derivatives .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

  • Methodology :

  • Conduct stress testing under accelerated conditions (e.g., pH 3–10 buffers, 40–60°C) to assess degradation pathways.
  • Use spectroscopic methods (e.g., NMR, UV-Vis) to detect structural changes, as applied in hydrazone stability studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR shifts or mass spectrometry fragmentation patterns)?

  • Methodology :

  • Cross-validate data using complementary techniques:
  • DFT/B3LYP Computational Modeling : Compare theoretical NMR chemical shifts with experimental data to resolve ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation pathways for sulfanyl-imidazole derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

  • Methodology :

  • Synthesize analogs with modified sulfonyl or dichlorophenyl groups and compare their bioactivity.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins, referencing benzimidazole-sulfonyl interaction studies .

Q. What experimental designs are recommended for investigating the compound’s mechanism of action in enzymatic assays?

  • Methodology :

  • Perform enzyme inhibition assays (e.g., Michaelis-Menten kinetics) under controlled pH and temperature.
  • Use fluorescence quenching or surface plasmon resonance (SPR) to study real-time interactions, as applied in benzoxazole-sulfonyl studies .

Q. How can computational methods predict the compound’s reactivity in novel chemical reactions?

  • Methodology :

  • Apply DFT calculations (B3LYP/6-311+G(d,p) basis set) to model transition states and reaction pathways for sulfanyl or ethenyl groups .
  • Validate predictions with experimental data (e.g., regioselectivity in nucleophilic substitutions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Methodology :

  • Re-examine computational parameters (e.g., solvent effects in DFT models) and compare with experimental conditions .
  • Use heteronuclear correlation spectroscopy (HMBC/HSQC) to resolve ambiguous NMR assignments .

Key Methodological Insights from Evidence

TechniqueApplication ExampleEvidence ID
TLC (7:3 Chloroform:MeOH)Monitoring hydrazide intermediate synthesis
DFT/B3LYP ModelingPredicting NMR shifts of sulfonyl derivatives
Elemental Analysis (CHNS)Validating synthetic intermediates
Solvent-free AminationSynthesizing benzimidazole-sulfonyl analogs

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